2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE
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Overview
Description
2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety fused with a pyrimidine ring, making it a compound of interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Dess-Martin periodinane, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, scandium triflate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its broad spectrum of biological activities.
Benzothiazole derivatives: These compounds exhibit various pharmacological properties, including anti-cancer and anti-bacterial activities.
Uniqueness
What sets 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE apart is its unique structure that combines the benzothiazole and pyrimidine moieties, providing a distinct set of chemical and biological properties .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5S/c1-12-14(11-20)17(13-7-3-2-4-8-13)23-18(21-12)24-19-22-15-9-5-6-10-16(15)25-19/h2-10H,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDOWHJWPJREHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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